Carbizocaine
Overview
Description
Carbizocaine, also known as Mepivacaine, is a tertiary amine used as a local anesthetic . It is chemically described as 1-methyl-2’, 6’ - pipecoloxylidide monohydrochloride . It appears as a white, crystalline, odorless powder that is soluble in water but very resistant to both acid and alkaline hydrolysis .
Molecular Structure Analysis
The molecular formula of Carbizocaine is C21H36N2O3 . It is related to other local anesthetics but its molecular structure differs through the presence of a tertiary amine .
Physical And Chemical Properties Analysis
Carbizocaine is a white, crystalline, odorless powder soluble in water . It is very resistant to both acid and alkaline hydrolysis .
Scientific Research Applications
Ion Channel Effects in Mammalian Neurons
Carbizocaine, along with other local anesthetics like procaine and trimecaine, has been studied for its effects on sodium and potassium channels in mammalian neurons. Research by Stolc (1988) showed that carbizocaine effectively depresses early sodium inward current and fast and slow components of potassium outward current in rat dorsal root ganglion neurons. This study suggests that carbizocaine, along with the other anesthetics, does not specifically block either sodium or potassium channels but has a similar mechanism of action across these ion channels, regardless of the chemical structure of the drug (Stolc, 1988).
Safety And Hazards
Carbizocaine is used clinically as a local anesthetic for pain management. In the workplace, this material should be considered potentially irritating to the skin, eyes, and respiratory tract . Possible target organs include the nervous system and cardiovascular system . Clinical use of this drug has caused anxiety, dizziness, ringing of the ears, blurred vision, nausea, vomiting, decrease in blood pressure (hypotension), irregular heartbeat (cardiac arrhythmia), slow heart rate (bradycardia) .
properties
IUPAC Name |
1-(diethylamino)propan-2-yl N-(2-heptoxyphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O3/c1-5-8-9-10-13-16-25-20-15-12-11-14-19(20)22-21(24)26-18(4)17-23(6-2)7-3/h11-12,14-15,18H,5-10,13,16-17H2,1-4H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSAVFUPLJMDHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC(C)CN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40875350 | |
Record name | CARBISOCAINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40875350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbizocaine | |
CAS RN |
76629-87-3 | |
Record name | Carbizocaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076629873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CARBISOCAINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40875350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARBIZOCAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71PN6ZL7TA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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